2,3-O-Carbonyl-alpha-D-mannopyranose
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Overview
Description
2,3-O-Carbonyl-alpha-D-mannopyranose is a cyclic carbonate derivative of mannose, a type of sugar molecule. This compound is primarily used in the synthesis of alpha-mannosides, which are important in various biochemical and pharmaceutical applications .
Scientific Research Applications
2,3-O-Carbonyl-alpha-D-mannopyranose is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-O-Carbonyl-alpha-D-mannopyranose can be synthesized through the reaction of alpha-D-mannopyranose with carbonylating agents under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the formation of the cyclic carbonate structure .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. These methods can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-O-Carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The cyclic carbonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Mechanism of Action
The mechanism of action of 2,3-O-Carbonyl-alpha-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The cyclic carbonate group can undergo hydrolysis to release mannose, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with carbohydrate-binding proteins and enzymes involved in glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
2,3-O-Carbonyl-1,4,6-tri-O-acetyl-alpha-D-mannopyranose: This compound is also used in glycobiology research and has similar applications in the synthesis of glycosides.
2,3-O-Carbonyl-beta-D-mannopyranose: Another derivative of mannose with similar chemical properties and applications.
Uniqueness
2,3-O-Carbonyl-alpha-D-mannopyranose is unique due to its specific cyclic carbonate structure, which imparts distinct chemical reactivity and stability. This makes it particularly useful in the synthesis of alpha-mannosides and other glycosylated compounds .
Properties
IUPAC Name |
(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSKQDMZPNHOX-ZUEQSLHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(C(O1)O)OC(=O)O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661854 |
Source
|
Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76548-27-1 |
Source
|
Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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